![molecular formula C17H23N3O B5671409 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride](/img/structure/B5671409.png)
6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor found in the central nervous system.
作用机制
DMQX acts as a competitive antagonist of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor by binding to the receptor's glycine-binding site. This binding prevents the activation of the receptor by glycine and reduces the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other synaptic plasticity processes.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects in the central nervous system. It has been demonstrated to reduce the excitability of neurons and to modulate the release of neurotransmitters such as glutamate and dopamine. DMQX has also been shown to have neuroprotective effects against ischemic brain injury and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMQX is a valuable tool for studying the function of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor and its role in various physiological and pathological processes. Its specificity and potency make it an ideal compound for pharmacological studies and for investigating the mechanisms of action of other drugs that target the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor. However, DMQX has some limitations, including its potential toxicity and its potential to interact with other ion channels and receptors in the central nervous system.
未来方向
There are several future directions for research on DMQX and its potential applications. One area of interest is the development of more potent and selective 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor antagonists that can be used to treat various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor in various physiological processes, such as learning and memory, and the development of new drugs that can modulate the activity of this receptor. Finally, the potential use of DMQX as a neuroprotective agent in various neurological disorders is also an area of interest for future research.
合成方法
The synthesis of DMQX involves the reaction of 6,8-dimethyl-2-quinolinol with 3-piperidinylmethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain DMQX dihydrochloride.
科学研究应用
DMQX has been widely used in scientific research as a tool to study the function of the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor and its role in various physiological and pathological processes. This compound has been shown to block the 6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride receptor-mediated synaptic transmission and to modulate the activity of other ion channels and receptors in the central nervous system.
属性
IUPAC Name |
6,8-dimethyl-2-[[[(3S)-piperidin-3-yl]amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-6-12(2)17-15(7-11)16(21)8-14(20-17)10-19-13-4-3-5-18-9-13/h6-8,13,18-19H,3-5,9-10H2,1-2H3,(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXKMELMACPOCG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CNC3CCCNC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN[C@H]3CCCNC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)methyl]benzamide](/img/structure/B5671338.png)
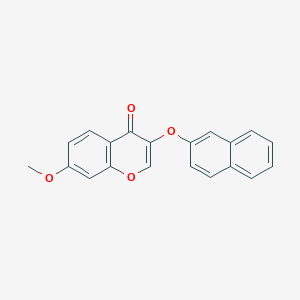
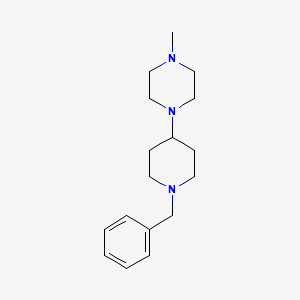
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5671362.png)
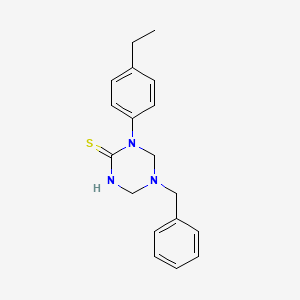
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5671373.png)
![1-(3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5671386.png)
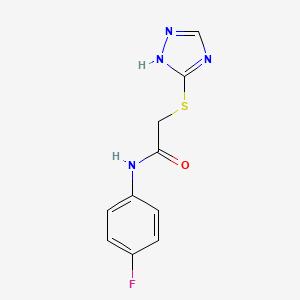
![2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5671401.png)
![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5671408.png)
![3-{rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}propanoic acid hydrochloride](/img/structure/B5671415.png)
![2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671430.png)
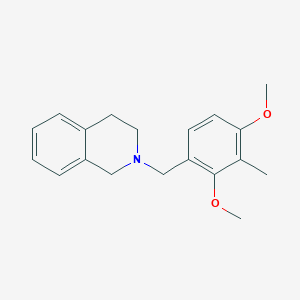
![2-(2,1,3-benzothiadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5671434.png)